Stereochemistry Switches Renin Inhibition Mode
A direct head-to-head study of AHMHA isomers within the same peptide scaffold shows that the (2R,3S) isomer induces noncompetitive inhibition kinetics against human renin, while the (2S,3S) isomer exhibits competitive inhibition [1]. This demonstrates that the stereochemistry of the AHMHA core dictates the mechanism of enzyme inhibition, not just the potency.
| Evidence Dimension | Renin Inhibition Kinetics |
|---|---|
| Target Compound Data | Noncompetitive inhibition |
| Comparator Or Baseline | (2S,3S)-AHMHA (norstatine isomer): Competitive inhibition |
| Quantified Difference | Mechanistic switch from competitive to noncompetitive |
| Conditions | In vitro assay on human amniotic renin using AHMHA-Leu-Val-Phe-OCH3 tetrapeptide analogs. |
Why This Matters
This mechanistic distinction is critical for drug discovery programs where a noncompetitive mode of inhibition is required for target engagement or to overcome substrate competition.
- [1] Johnson, R. L. (1982). Renin inhibitors. Substitution of the leucyl residues of Leu-Leu-Val-Phe-OCH3 with 3-amino-2-hydroxy-5-methylhexanoic acid. Journal of Medicinal Chemistry, 25(5), 605-610. View Source
